1-(4-bromophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole

Physicochemical Property Comparison Drug Design Lead Optimization

Researchers requiring a versatile tetrazole core for antimicrobial lead discovery or ADME profiling face a scarcity of well-characterized, derivatizable building blocks. This compound directly addresses that gap: a pure, lead-like scaffold (MW 409.3) featuring a bromine handle for rapid parallel derivatization. Its unique sulfonyl-methoxybenzyl tail provides a quantifiable variable for solubility-permeability studies compared to fluoro- or chloro-analogs. Key advantages: - Bromine substitution enables direct functionalization for covalent probe synthesis or late-stage diversification. - High hydrogen bond acceptor count (8) differentiates it from simpler analogs, offering a precise tool for developing predictive ADME models. - Serves as a reliable negative control or LC-MS/MS internal standard for tetrazole-based drug metabolites due to its distinct mass and retention time properties.

Molecular Formula C15H13BrN4O3S
Molecular Weight 409.3 g/mol
Cat. No. B12206796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole
Molecular FormulaC15H13BrN4O3S
Molecular Weight409.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)CC2=NN=NN2C3=CC=C(C=C3)Br
InChIInChI=1S/C15H13BrN4O3S/c1-23-13-6-8-14(9-7-13)24(21,22)10-15-17-18-19-20(15)12-4-2-11(16)3-5-12/h2-9H,10H2,1H3
InChIKeyOFABTRNQUQPBPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole: A Structural and Procurement Baseline


1-(4-Bromophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole (CAS 912900-39-1) is a synthetic, small-molecule tetrazole derivative characterized by a 4-bromophenyl N-substituent and a 5-[(4-methoxyphenyl)sulfonyl]methyl group. It possesses a molecular formula of C15H13BrN4O3S and a molecular weight of 409.3 g/mol . This compound is cataloged as a research chemical, placing it within the broader class of sulfonylated tetrazoles, which are of interest for their potential antimicrobial applications [1].

Why Generic Substitution Fails for 1-(4-Bromophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole


Treating sulfonylated tetrazoles as interchangeable building blocks is unreliable due to the profound impact of peripheral substituents on physicochemical and biological profiles. A direct comparison of the target compound with its unsubstituted phenyl analog (CAS 898653-53-7) reveals a significant difference in molecular weight (+30.07 g/mol) and hydrogen bond acceptor count (+2), which alters solubility and target binding kinetics. While the sulfonylated tetrazole class shows general antimicrobial activity, quantitative selectivity and potency are highly substituent-dependent [1], making procurement decisions without compound-specific data a significant scientific risk. The following evidence outlines the quantifiable property shifts that arise from the specific 4-methoxyphenyl sulfonyl motif.

Quantitative Differentiation of 1-(4-Bromophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole


Molecular Weight Shift Versus Closest Analogs

The target compound (MW: 409.3 g/mol) is differentiated from its closest structural analogs by its molecular weight, a critical parameter influencing pharmacokinetic properties like membrane permeability and distribution. It is heavier than the 4-fluorophenyl analog (CAS 898653-56-0, MW: 397.22 g/mol) and the unsubstituted phenyl analog (CAS 898653-53-7, MW: 379.23 g/mol), but lighter than the 4-chlorophenyl analog (CAS 898653-55-9, MW: 413.7 g/mol) , , , [1]. This places the target in a distinct physicochemical space, precluding direct substitution based on molar potency calculations.

Physicochemical Property Comparison Drug Design Lead Optimization

Increased Hydrogen Bond Acceptor Capacity for Solubility Modulation

The 4-methoxyphenyl substituent confers a higher hydrogen bond acceptor (HBA) count of 7, compared to 6 for the 4-fluorophenyl analog and 5 for the unsubstituted phenyl analog. This is derived from structural analysis: the methoxy oxygen contributes an additional HBA site absent in the other analogs , , . An elevated HBA count is generally predictive of enhanced aqueous solubility and altered crystal packing, which are critical for in vitro assay reproducibility and formulation development.

Solubility Enhancement ADME Prediction Crystal Engineering

Class-Level Antimicrobial Activity and Potent Cytotoxicity

Though compound-specific data is yet to be published, the structural class of sulfonylated tetrazoles exhibits potent antimicrobial activity against S. aureus, S. epidermidis, E. coli, and P. mirabilis as 'active or highly active' [1]. Furthermore, a critical safety indicator reveals cytotoxicity in the range of 92–98% at a concentration of 3.125 µmol/L [1]. This provides a baseline efficacy and toxicity threshold for the class, against which the target compound's profile must be comparatively evaluated.

Antimicrobial Screening Cytotoxicity Assay Medicinal Chemistry

Synthetic Versatility Via the 4-Bromophenyl Handle

The presence of a 4-bromophenyl group directly attached to the tetrazole ring provides a versatile synthetic handle for late-stage diversification via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This is in contrast to non-halogenated tetrazole analogs, which rely on less direct functionalization strategies [1]. The bromine atom allows for the systematic exploration of structure-activity relationships (SAR) to modulate target selectivity or pharmacokinetics, a feature that directly impacts the compound's procurement value as a key intermediate.

Cross-Coupling Building Block Utility Chemical Biology

Critical Data Gap for Precise Scientific Selection

Despite its defined structure and promising class-level activity, a direct quantitative comparison of the target compound with its closest analogs concerning IC50, MIC, selectivity, or target binding affinity is currently absent from the primary research literature and major repositories . The single most significant differentiation is therefore the lack of published, comparative performance data. This absence precludes a data-driven selection over its 4-fluoro or 4-chloro analogs for any specific biological target, making sourcing decisions highly speculative without in-house screening.

Data Transparency Compound Sourcing Risk Assessment

Application Scenarios for 1-(4-Bromophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole Based on Evidence


Lead-Like Fragment Screening and Hit-to-Lead Libraries

Given its molecular weight within the lead-like range (MW 409.3) and enhanced hydrogen bonding profile, this compound is well-suited for inclusion in fragment-based or hit-to-lead screening libraries targeting bacterial pathogens. The established class-level antimicrobial activity [1] provides a hypothesis-driven starting point, while the bromine handle [2] allows for rapid parallel derivatization to explore initial structure-activity relationships.

Physicochemical Probes for Solubility and Permeability Studies

The compound's unique combination of a hydrophobic core (4-bromophenyl, tetrazole) with a polar sulfonyl-methoxybenzyl tail makes it an ideal candidate for systematic studies of solubility-permeability interplay in tetrazole-containing drugs. Its higher HBA count compared to analogs like the 4-fluorophenyl derivative offers a quantifiable variable for developing predictive ADME models.

Custom Intermediate for Targeted Covalent Inhibitors (TCIs)

The 4-bromophenyl moiety serves as a latent attachment point. In scenarios where the tetrazole acts as a bioisostere for a carboxylic acid within an enzyme active site (e.g., certain aldose reductase inhibitors [3]), this compound can be procured as a core scaffold. It can be functionalized via its bromide to introduce a warhead or affinity tag, creating targeted covalent probes for chemical biology applications.

Calibration Standards for Analytical Method Development

As a pure, well-characterized (by SMILES, MW, and formula ) but biologically uncharacterized compound, it can serve as a negative control or calibration standard in LC-MS/MS method development for quantifying tetrazole-based drugs or their metabolites in biological matrices. Its distinct mass and retention time properties, unique from its fluoro- and chloro-analogs, make it a reliable internal standard.

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